This compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. It has been identified in various chemical databases such as PubChem and BenchChem, which provide detailed information about its chemical properties and potential applications in medicinal chemistry and drug development.
The synthesis of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid typically involves several key steps:
These synthetic methods may require optimization concerning reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity levels of the final product.
The molecular formula for 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid is , with a molecular weight of approximately 262.24 g/mol. The structure features:
The InChI key for this compound is AINHHDRQLFPCNI-UHFFFAOYSA-N
, which encodes its structural information for database searches and computational modeling .
3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions under which these reactions occur (temperature, pressure, solvent) are critical for determining the reaction pathway and yield .
The mechanism of action for 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid involves its interaction with specific biological targets:
Research indicates that compounds within this class could potentially modulate neuropsychiatric disorders by interacting with glutamate receptors or other neuroactive targets .
The physical properties of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on substituents present on the pyrazole or pyrazine rings.
3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid has several potential applications:
The pyrazolo[1,5-a]pyrazine system offers distinct advantages in molecular design that have been exploited across therapeutic areas:
Electron Distribution Profile: The asymmetric nitrogen arrangement creates an electron-deficient pyrazine ring and an electron-rich pyrazole component, enabling simultaneous interactions with both hydrophilic and hydrophobic enzyme subsites. This bipolar character is exemplified in kinase inhibitors where the scaffold bridges the adenine binding region and hydrophobic back pockets [4] [7]. The dipole moment (experimentally estimated at 1.921 D for unsubstituted analogs) facilitates orientation within electrostatic fields of binding sites [2].
Hydrogen Bonding Capability: The annular nitrogen atoms (particularly N4) serve as hydrogen bond acceptors, while the C5-H (when unsubstituted) can function as a weak hydrogen bond donor. This dual functionality is leveraged in ALDH1A inhibitors such as oxetane-containing pyrazolopyrimidinones, where scaffold orientation is critical for NAD+ competitive inhibition [4]. The intermolecular association tendency through self-complementary hydrogen bonding further influences crystal packing and solubility profiles [2] [6].
Synthetic Versatility: The scaffold can be efficiently functionalized through:
Table 1: Representative Pyrazolo[1,5-a]pyrazine Derivatives with Biological Activities
Compound | Substitution Pattern | Biological Target | Key Property |
---|---|---|---|
ALDH1A Inhibitor [4] | Oxetane at C6 | Aldehyde dehydrogenase 1A | Increased aqueous solubility |
CCR5 Antagonist [7] | Disubstituted [1,2,5]oxadiazolo fusion | C-C chemokine receptor 5 | Intracellular allosteric inhibition |
3ad [7] | Dimethylbenzylpropanamide | CCR5 | IC₅₀ = 1.09 μM, >30-fold selectivity over CCR2 |
N-(3,4-Dimethylbenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide [3] | 4-Fluorophenyl at C2, propanamide chain at N5 | Undisclosed | Molecular weight = 418.472 g/mol |
Strategic decoration of the pyrazolo[1,5-a]pyrazine core with fluorophenyl and propanoic acid groups significantly enhances pharmacodynamic and pharmacokinetic properties:
Electrostatic modulation via the fluorine atom's σ-electronegativity, polarizing adjacent bonds [1] [3].In the exemplar compound N-(3,4-Dimethylbenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide, the 4-fluorophenyl group is indispensable for target engagement, though the specific target remains undisclosed in public sources [3].
Propanoic Acid Functionalization: The 3-(4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid moiety serves multiple design purposes:
Table 2: Impact of Key Substituents on Physicochemical Properties
Structural Feature | log P Contribution | Hydrogen Bond Capacity | Target Interaction Potential |
---|---|---|---|
Pyrazolo[1,5-a]pyrazine core | +0.8 to +1.2 | 2-3 acceptors, 1 donor | π-Stacking, dipole-dipole |
4-Fluorophenyl | +2.1 | None | π-Stacking, hydrophobic |
Propanoic acid chain | -0.7 (ionized) | 2 acceptors, 1 donor | Ionic, H-bonding |
The development of pyrazolo[1,5-a]pyrazine derivatives reflects broader trends in heterocyclic medicinal chemistry:
Early Heterocyclic Foundations (1950s-1990s): Initial exploration focused on simple pyrazole and pyrimidine derivatives with notable successes including allopurinol (xanthine oxidase inhibitor) and sulfaphenazole (antibacterial). The discovery of fused systems like pyrazolo[1,5-a]pyrimidines as kinase hinge-binding motifs inspired medicinal chemists to investigate isosteric pyrazine analogs. During this period, synthetic methodology limitations constrained scaffold accessibility, with most derivatives prepared via multistep sequences from 3-aminopyrazoles [6] [10].
Golden Age of Scaffold Hopping (2000-2015): Advances in synthetic techniques (e.g., microwave-assisted cyclization, transition metal catalysis) enabled systematic exploration of pyrazolo[1,5-a]pyrazine space:
Emergence of propanoic acid derivatives as soluble intermediates for further functionalization [3] [8]
Contemporary Innovations (2015-Present): Recent developments include:
Table 3: Key Compounds in the Historical Development of Pyrazolo[1,5-a]pyrazine Derivatives
Era | Representative Compound | Therapeutic Area | Innovation |
---|---|---|---|
1990s | Pyrazolo[1,5-a]pyrimidines | Metabolic disorders | Scaffold foundation |
2000s | Maraviroc analogs | HIV | Extracellular CCR5 antagonism |
2010s | CM39 derivatives [4] | Oncology | ALDH1A inhibition |
2020s | 3ad [7] | Inflammation/oncology | Intracellular CCR5 antagonism |
2020s | N-(3,4-Dimethylbenzyl)propanamide [3] | Undisclosed | Fluorophenyl/propanoic acid combination |
The evolutionary trajectory demonstrates how strategic incorporation of fluorophenyl groups and propanoic acid chains has addressed historical limitations in heterocyclic drug development, particularly regarding target selectivity and pharmaceutical properties. The continued exploration of 3-(4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid derivatives holds promise for novel therapeutics targeting emerging biological mechanisms.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9